![molecular formula C13H10BrNO B14167650 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3607-38-3](/img/structure/B14167650.png)
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a methylidene group replacing one of the quinone oxygens in the cyclohexadienone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-bromoaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus, where the reactants are heated in toluene with piperidine as a catalyst . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo photolytic cleavage to form reactive intermediates, which can then interact with amino acids and peptides . This property makes it useful for labeling and studying biological molecules.
類似化合物との比較
Similar Compounds
6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with the bromine atom in the para position.
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a cyclohexyl group instead of a bromoaniline moiety.
Uniqueness
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the 2-bromoaniline moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable for research in photochemistry and molecular labeling.
特性
CAS番号 |
3607-38-3 |
|---|---|
分子式 |
C13H10BrNO |
分子量 |
276.13 g/mol |
IUPAC名 |
2-[(2-bromophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
InChIキー |
WMWRJPUXIINVBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



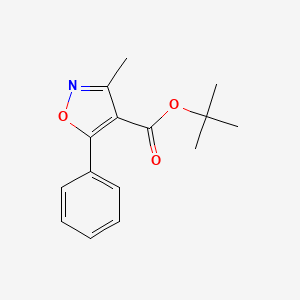

![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)

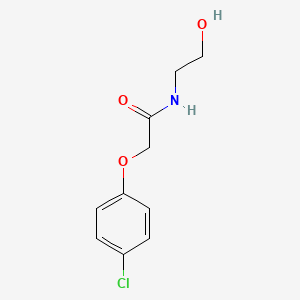
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
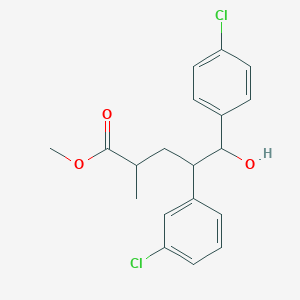
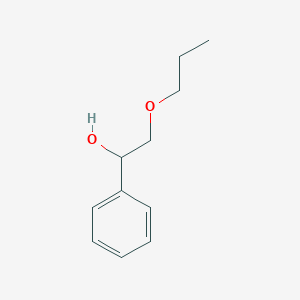
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
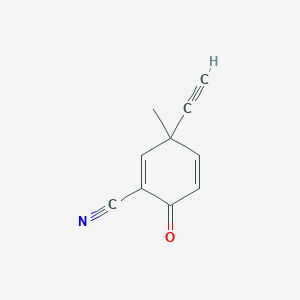
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
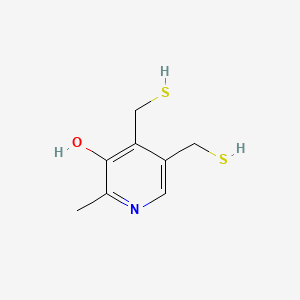
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
